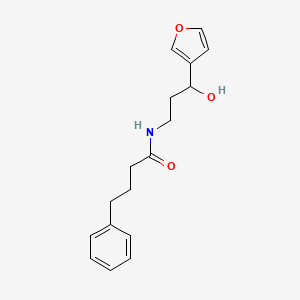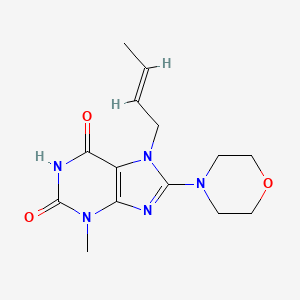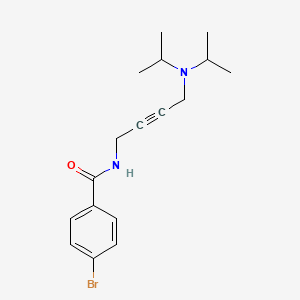
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-phenylbutanamide, also known as FPH1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FPH1 is a small molecule inhibitor that targets the enzyme Rsp5, which is involved in protein degradation in cells.
Scientific Research Applications
Antimicrobial Activity
A study by Idhayadhulla et al. (2012) introduced new series of pyrazole and imidazole derivatives, synthesized through the Mannich base method, which were screened for antimicrobial activity. Although the specific compound N-(3-(furan-3-yl)-3-hydroxypropyl)-4-phenylbutanamide is not directly mentioned, the research on related furan derivatives highlights the exploration of furan compounds in developing antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Inhibition of Adipogenic Differentiation
Research on Danshen methoxybenzo[b]furan derivatives, including compounds structurally related to this compound, demonstrated potential in inhibiting adipocyte differentiation and the production of inflammatory adipokines. This suggests applications in addressing obesity-related inflammation and metabolic diseases (Sung et al., 2010).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized a series of compounds, including furan derivatives, to investigate their antidepressant and antianxiety activities. These findings open pathways for the development of novel therapeutic agents based on furan compounds for treating mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Biomass Conversion to Furan Derivatives
A study by Román‐Leshkov, Chheda, & Dumesic (2006) focused on the efficient production of hydroxymethylfurfural (HMF) from fructose, showcasing the potential of furan derivatives in substituting petroleum-based chemicals. This research highlights the relevance of furan compounds in sustainable chemistry and biobased material production (Román‐Leshkov, Chheda, & Dumesic, 2006).
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the synthesis of novel biobased furan polyesters. This work underlines the application of furan derivatives in producing environmentally friendly materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(15-10-12-21-13-15)9-11-18-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13,16,19H,4,7-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQUGNQNLVGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)
![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)

![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B2570355.png)

![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)
![5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2570358.png)
![N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2570359.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)

